Varenicline -

Varenicline

Catalog Number: EVT-7958287
CAS Number:
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Varenicline is an organic heterotetracyclic compound that acts as a partial agonist for nicotinic cholinergic receptors and is used (in the form of its tartate salt) as an aid to giving up smoking. It has a role as a nicotinic acetylcholine receptor agonist and a serotonergic agonist. It is a secondary amino compound, an organic heterotetracyclic compound and a bridged compound. It is a conjugate base of a varenicline(1+).
Varenicline is a Partial Cholinergic Nicotinic Agonist and Cholinergic Receptor Agonist. The mechanism of action of varenicline is as a Partial Cholinergic Nicotinic Agonist and Cholinergic Agonist.
Varenicline is a partial agonist of the nicotinic acetylcholine receptor and is used to help in smoking cessation. Varenicline has been associated with a low rate of serum enzyme elevations during therapy and, since approval and its widescale use, with rare instances of clinically apparent mild liver injury.
Varenicline is a partial agonist of the nicotinic acetylcholine receptor (nAChR) subtype alpha4beta2. Nicotine stimulation of central alpha4beta2 nAChRs located at presynaptic terminals in the nucleus accumbens causes the release of the neurotransmitter dopamine, which may be associated with the experience of pleasure; nicotine addiction constitutes a physiologic dependence related to this dopaminergic reward system. As an AChR partial agonist, varenicline attenuates the craving and withdrawal symptoms that occur with abstinence from nicotine but is not habit-forming itself.
Varenicline is a prescription medication used to treat smoking addiction. This medication is the first approved nicotinic receptor partial agonist. Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor. In addition it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors. A full agonism was displayed on alpha7-receptors.
A benzazepine derivative that functions as an ALPHA4-BETA2 NICOTINIC RECEPTOR partial agonist. It is used for SMOKING CESSATION.
Source and Classification

Varenicline is classified as a nicotinic acetylcholine receptor partial agonist. It is marketed under various brand names, including Chantix and Champix. The compound's IUPAC name is 5,8,14-triazatetracyclo[10.3.1.0²,11.0⁴,9]hexadeca-2(11),3,5,7,9-pentaene, with the empirical formula C13H13N3C_{13}H_{13}N_{3} and a molar mass of approximately 211.268 g/mol .

Synthesis Analysis

Varenicline can be synthesized through various methods that have evolved to improve yield and purity. A notable synthetic route involves the following steps:

  1. Formation of Intermediates: The synthesis typically begins with the preparation of a protected diamino-10-aza-tricyclo intermediate.
  2. Reagents and Conditions: The process employs less hazardous reagents compared to previous methods, enhancing commercial viability. Solvents such as water, alcohols (e.g., methanol), and chlorinated hydrocarbons are commonly used .
  3. Isolation: After the reaction, the product can be isolated by conventional methods like cooling or evaporation .

The improved processes focus on achieving higher purity levels and better color quality for varenicline L-tartrate, a salt form of varenicline .

Molecular Structure Analysis

Varenicline's molecular structure features a complex arrangement of nitrogen atoms within a tetracyclic framework. Key structural details include:

  • Core Structure: The compound consists of multiple fused rings that contribute to its pharmacological activity.
  • Functional Groups: The presence of nitrogen atoms within the rings enhances its interaction with nicotinic receptors.
  • 3D Conformation: The spatial arrangement allows for selective binding to specific nicotinic receptor subtypes .
Chemical Reactions Analysis

Varenicline undergoes several chemical reactions during its synthesis and metabolism:

  1. Nitration: An initial nitration step may be involved in forming key intermediates.
  2. Deprotection Steps: Following the formation of intermediates, deprotection reactions are necessary to yield the final active compound.
  3. Metabolism: In vivo, varenicline is primarily excreted unchanged via renal pathways (81-92%) with limited metabolism (<10%) involving glucuronidation and oxidation .
Mechanism of Action

Varenicline acts primarily on the alpha-4 beta-2 nicotinic acetylcholine receptors, where it exhibits partial agonism:

  • Dopamine Release: By partially activating these receptors, varenicline stimulates dopamine release in the brain's reward pathways but to a lesser extent than nicotine itself.
  • Competitive Binding: Varenicline competes with nicotine for receptor binding, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .
  • Neuropharmacological Effects: Its mechanism resembles that of other partial agonists like buprenorphine, providing both agonistic and antagonistic effects at different receptor sites .
Physical and Chemical Properties Analysis

Varenicline possesses several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and ethanol.
  • Stability: The compound is stable under standard conditions but should be protected from light and moisture.
  • Half-Life: Varenicline has an elimination half-life of approximately 24 hours, allowing for once-daily dosing .
Applications

Varenicline is primarily used in clinical settings for:

  1. Smoking Cessation: It has been shown to significantly increase abstinence rates compared to placebo and other smoking cessation aids .
  2. Treatment of Dry Eye Syndrome: Emerging research suggests potential applications in treating conditions like dry eye syndrome due to its receptor activity .
  3. Research Tool: Varenicline serves as a valuable tool in neuroscience research for studying nicotinic receptor functions and their role in addiction .
Discovery &amp; Development of Varenicline as a Pharmacotherapeutic Agent

Historical Evolution from Cytisine to Synthetic Nicotinic Ligands

The development of varenicline traces its origins to cytisine, a natural alkaloid isolated from Cytisus laburnum (golden rain tree). First identified in 1818 and purified in 1865, cytisine gained historical relevance during World War II when soldiers used the plant as a tobacco substitute [1] [5]. By 1964, the Bulgarian pharmaceutical company Sopharma marketed cytisine as the smoking cessation aid Tabex® [1] [2]. Early clinical trials reported 6-month abstinence rates of 21–30%, though methodological limitations and variable efficacy (8.4% sustained abstinence at 12 months in rigorous trials) hindered global adoption [1] [5]. Cytisine’s moderate efficacy was attributed to suboptimal blood-brain barrier penetration and pharmacokinetic instability, with a plasma half-life of ~4.8 hours limiting sustained receptor engagement [3] [5].

Cytisine’s core structure—a 3-bridged azabicyclic scaffold—served as the chemical blueprint for synthetic optimization. Researchers at Pfizer initiated a medicinal chemistry program to enhance cytisine’s binding affinity and bioavailability while preserving its partial agonist profile at nicotinic receptors [4] [5]. This effort yielded novel quinoxaline-based scaffolds, culminating in the identification of varenicline (7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) [4] [10]. The structural evolution replaced cytisine’s laburnane backbone with a bicyclic heteroaromatic system, improving CNS penetration and receptor residence time [5] [10].

Table 1: Key Properties of Cytisine and Varenicline

PropertyCytisineVarenicline
Natural SourceCytisus laburnumSynthetic derivative
Plasma Half-life~4.8 hours~24 hours
α4β2 nAChR Binding Affinity (Ki)0.09–1.1 nM0.06–0.17 nM
Blood-Brain Barrier PenetrationLowHigh
Clinical Abstinence Rate (6mo)8.4–30%18–30%

Rationale for Partial Agonism Strategy in Smoking Cessation Therapeutics

Nicotine addiction centers on its action as a full agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), predominantly in the ventral tegmental area (VTA). This triggers dopamine release in the nucleus accumbens—the neural substrate for reinforcement and reward [1] [7]. Traditional cessation agents included nicotine replacement therapies (NRTs, full agonists) and antagonists like mecamylamine. However, NRTs failed to block nicotine reward, while antagonists induced severe withdrawal symptoms (e.g., irritability, depression) [1] [9].

Partial agonists emerged as a strategic compromise:

  • Agonist Activity: In nicotine’s absence, they stimulate α4β2 receptors sufficiently (20–50% efficacy vs. nicotine) to alleviate craving and withdrawal [1] [7].
  • Antagonist Activity: In nicotine’s presence, they competitively inhibit receptor activation, attenuating dopamine release and the reinforcing effects of smoking [7] [9].

Varenicline exemplifies this dual mechanism. In vitro electrophysiology shows it elicits 45–60% maximal response at α4β2 receptors compared to nicotine, while its high binding affinity (Ki = 0.06–0.17 nM) enables effective receptor blockade [3] [8]. Crucially, varenicline also acts as a full agonist at α7 nAChRs (EC₅₀ = 18 μM, efficacy = 93%), which may contribute to pro-cognitive effects during withdrawal [8] [10]. PET imaging confirms that a single 0.5 mg dose achieves >89% occupancy of α4β2 receptors in human thalamus and brainstem, sustaining the antagonistic shield against nicotine [9].

Structural Optimization from Benzazepine Derivatives to Quinoxaline-Based Scaffolds

The transformation of cytisine into varenicline involved systematic modifications to enhance receptor specificity, metabolic stability, and oral bioavailability. Initial efforts focused on benzazepine derivatives, but their susceptibility to hepatic metabolism and poor CNS penetration prompted exploration of fused heterocycles [4] [5].

Key structural innovations included:

  • Bridging and Rigidification: The laburnane core of cytisine was replaced with a [2.2.1]-azabicyclic scaffold, reducing conformational flexibility and improving α4β2 affinity [5] [10].
  • Quinoxaline Integration: A quinoxaline moiety was incorporated at the C6 position, enhancing π-stacking interactions with receptor residue TrpB and hydrogen bonding with the receptor’s hydrophilic pocket [5] [10].
  • Bioisosteric Replacement: The pyridone ring of cytisine was substituted with a benzazepine system, boosting metabolic stability and oral absorption. This yielded the lead compound varenicline tartrate, with 100% oral bioavailability and minimal CYP450 interactions [4] [5].

Table 2: Structural Evolution from Cytisine to Varenicline

CompoundCore StructureKey Modificationsα4β2 Binding Affinity (Ki)
CytisineLaburnane alkaloidNone (natural product)0.09–1.1 nM
Benzazepine IntermediateTricyclic benzazepinePyridone → Benzazepine substitution0.8–3.2 nM
VareniclineQuinoxaline-fused azabicyclicQuinoxaline at C6; rigid [2.2.1] bridge0.06–0.17 nM

Varenicline’s physicochemical properties—low molecular weight (211.27 g/mol), moderate lipophilicity (logP = 1.43), and minimal plasma protein binding (<20%)—facilitate rapid CNS distribution [4] [6]. Its pharmacokinetic profile features dose-proportional exposure, renal excretion (92–93% unchanged), and a half-life (24 h) suitable for twice-daily dosing [4] [10].

Key Milestones in Preclinical Validation of α4β2 Receptor Targeting

Varenicline’s efficacy was rigorously evaluated in preclinical models assessing nicotine reward blockade, withdrawal mitigation, and receptor occupancy:

  • Dopamine Release Modulation: Microdialysis in rat nucleus accumbens demonstrated varenicline (1 mg/kg s.c.) stimulated ~40–50% of nicotine-induced dopamine release. Critically, it reduced nicotine-triggered dopamine surges by 60–85% when administered concomitantly [7] [9].
  • Self-Administration Studies: Varenicline (0.1–3 mg/kg) decreased nicotine self-administration in rats by 50–90% without suppressing sucrose-reinforced behavior, confirming selective anti-reinforcement effects [3] [7].
  • Conditioned Place Preference (CPP): Varenicline blocked nicotine-induced CPP—a measure of drug reward—at doses that did not produce aversive effects [7].
  • Receptor Occupancy-Pharmacodynamics Correlation: PET studies with 2-[¹⁸F]fluoro-A-85380 in primates revealed >90% α4β2 occupancy at plasma varenicline concentrations of 1–3 ng/mL, aligning with clinically effective doses [9].

Table 3: Preclinical Findings Supporting Varenicline’s Efficacy

ModelKey FindingImplication
Nicotine Self-AdministrationED₅₀ = 0.03 mg/kg for reducing intakeHigh potency for blocking nicotine reward
Mesolimbic Dopamine Turnover50% efficacy vs. nicotine at α4β2 receptorsMitigates withdrawal without full reward
α4β2 Occupancy (PET)>89% occupancy at 0.5 mg dose in humansValidates target engagement at clinical doses
β2-Knockout MiceNo inhibition of nicotine self-administrationConfirms α4β2 specificity

Properties

Product Name

Varenicline

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+

InChI Key

JQSHBVHOMNKWFT-DTORHVGOSA-N

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23

Solubility

In water, 5.15X10+4 mg/L at 25 °C (est)
8.77e-02 g/L

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.